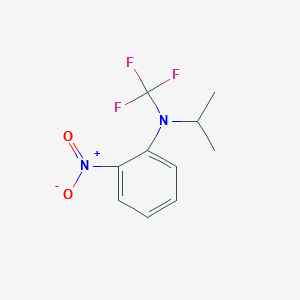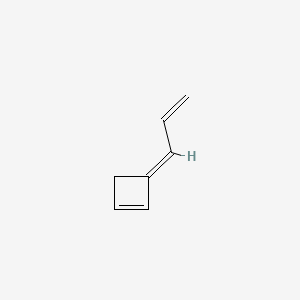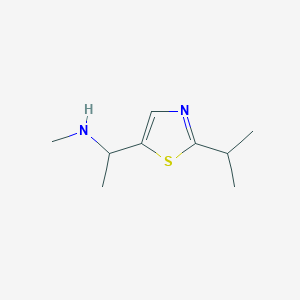
1-(2-isopropylthiazol-5-yl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine typically involves the nucleophilic addition reaction of thiazole derivatives with appropriate amines. One common method includes the reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with substituted isocyanates or isothiocyanates in the presence of a base such as sodium hydroxide . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted thiazole derivatives
Aplicaciones Científicas De Investigación
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine has a wide range of applications in scientific research:
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for the development of new therapeutic agents
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use in treating various diseases, such as cancer, Alzheimer’s disease, and diabetes
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators
Mecanismo De Acción
The mechanism of action of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects in diseases such as cancer and Alzheimer’s .
Comparación Con Compuestos Similares
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C9H16N2S |
|---|---|
Peso molecular |
184.30 g/mol |
Nombre IUPAC |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H16N2S/c1-6(2)9-11-5-8(12-9)7(3)10-4/h5-7,10H,1-4H3 |
Clave InChI |
NCLUYTZHYIZITD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(S1)C(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


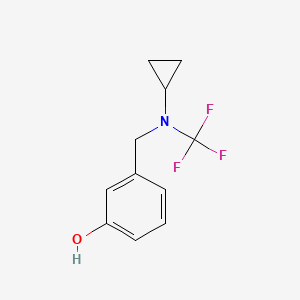
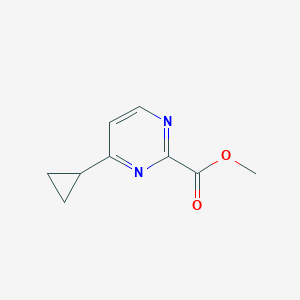

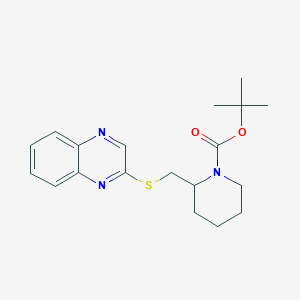


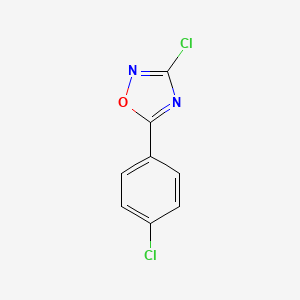

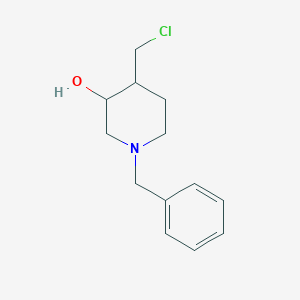
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
